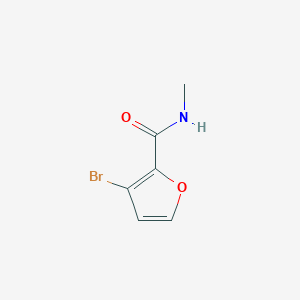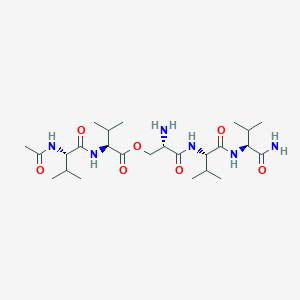
2H-1-Benzopyran-2-one, 6-hydroxy-7-methoxy-5-(3-methyl-2-butenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 6-hydroxy-7-methoxy-5-(3-methyl-2-butenyl)-, also known as Suberosin, is a naturally occurring coumarin derivative. This compound is found in various plants and has been studied for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6-hydroxy-7-methoxy-5-(3-methyl-2-butenyl)- typically involves the following steps:
Starting Material: The synthesis often begins with a suitable coumarin derivative.
Methoxylation: The methoxy group is introduced via methylation using reagents like dimethyl sulfate or methyl iodide.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1-Benzopyran-2-one, 6-hydroxy-7-methoxy-5-(3-methyl-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized coumarin derivatives.
Reduction: Dihydro derivatives of the original compound.
Substitution: Halogenated, nitrated, or other substituted coumarin derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in plant defense mechanisms and interactions with other organisms.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.
Industry: Used in the formulation of pharmaceuticals, cosmetics, and as a natural additive in food products.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 6-hydroxy-7-methoxy-5-(3-methyl-2-butenyl)- involves several molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Antimicrobial: Disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer: Induces apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Scopoletin: 7-hydroxy-6-methoxy-2H-1-benzopyran-2-one, known for its anti-inflammatory and antioxidant properties.
Herniarin: 7-methoxy-2H-1-benzopyran-2-one, used in traditional medicine for its antimicrobial effects.
Esculetin: 6,7-dihydroxy-2H-1-benzopyran-2-one, known for its anticoagulant and anti-inflammatory activities.
Uniqueness
2H-1-Benzopyran-2-one, 6-hydroxy-7-methoxy-5-(3-methyl-2-butenyl)- is unique due to its specific prenylated structure, which enhances its biological activity and makes it a valuable compound for various applications in medicine and industry.
Propriétés
Numéro CAS |
741261-06-3 |
|---|---|
Formule moléculaire |
C15H16O4 |
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
6-hydroxy-7-methoxy-5-(3-methylbut-2-enyl)chromen-2-one |
InChI |
InChI=1S/C15H16O4/c1-9(2)4-5-11-10-6-7-14(16)19-12(10)8-13(18-3)15(11)17/h4,6-8,17H,5H2,1-3H3 |
Clé InChI |
DAARURPOCNTVJM-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=C2C=CC(=O)OC2=CC(=C1O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(2-methoxyphenyl)methoxy]benzoate](/img/structure/B12516573.png)

![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-oxopropanoic acid](/img/structure/B12516581.png)






![4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B12516636.png)


![4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)aniline](/img/structure/B12516644.png)

